molecular formula C14H18N6O4S B2785189 N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide CAS No. 921084-44-8

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

Cat. No. B2785189
M. Wt: 366.4
InChI Key: XWVSXSBUUMFLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclohexyl group is a six-membered carbon ring, the tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, the nitro group consists of one nitrogen atom and two oxygen atoms, and the benzenesulfonamide group consists of a benzene ring attached to a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The tetrazole ring, for instance, is known to participate in various reactions due to its high nitrogen content .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of a nitro group could make the compound more reactive .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h4-5,8-9,11,15H,1-3,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVSXSBUUMFLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-nitrobenzenesulfonamide

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